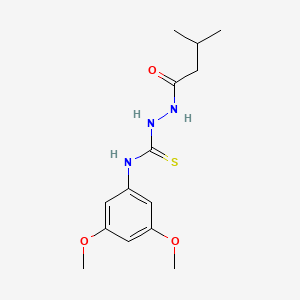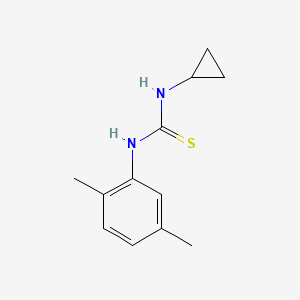
N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a synthetic organic compound characterized by its unique chemical structure This compound features a hydrazinecarbothioamide core, substituted with a 3,5-dimethoxyphenyl group and a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Hydrazinecarbothioamide Core: This step involves the reaction of hydrazine with carbon disulfide under basic conditions to form the hydrazinecarbothioamide intermediate.
Introduction of the 3,5-Dimethoxyphenyl Group: The intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the 3,5-dimethoxyphenyl group.
Addition of the 3-Methylbutanoyl Group: Finally, the compound is acylated with 3-methylbutanoyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(2-methylbutanoyl)hydrazinecarbothioamide: Similar structure but with a different acyl group.
N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H21N3O3S/c1-9(2)5-13(18)16-17-14(21)15-10-6-11(19-3)8-12(7-10)20-4/h6-9H,5H2,1-4H3,(H,16,18)(H2,15,17,21) |
InChI Key |
NAJJWCXTEYWEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-{5-[cyclohexyl(methyl)amino]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B10866238.png)
![2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B10866247.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![4-(4-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866251.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)


![11-(4-chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866281.png)
![[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone](/img/structure/B10866283.png)
![4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10866285.png)
![(2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B10866298.png)
![S-(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B10866300.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10866301.png)
![(2E)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866302.png)
